(E)-2-(oct-4-enyl)-1,3,6,2-dioxazaborocane
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Overview
Description
4-Octenylboronic acid diethanolamine ester is an organoboron compound with the molecular formula C12H24BNO2 and a molecular weight of 225.14 . This compound is known for its unique chemical properties and is widely used in various scientific research applications, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Octenylboronic acid diethanolamine ester typically involves the reaction of 4-octenylboronic acid with diethanolamine. The reaction is carried out under mild conditions, often in the presence of a solvent such as toluene. The resulting product is then purified through filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Octenylboronic acid diethanolamine ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed
Major Products Formed:
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted boronic esters
Scientific Research Applications
4-Octenylboronic acid diethanolamine ester has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4-Octenylboronic acid diethanolamine ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions, including cross-coupling reactions. The compound interacts with molecular targets such as enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
- Phenylboronic acid diethanolamine ester
- Pinacolyl boronic ester
- Allylboronic acid diethanolamine ester
Comparison: 4-Octenylboronic acid diethanolamine ester is unique due to its octenyl group, which provides distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid diethanolamine ester, it offers better solubility and stability. Pinacolyl boronic ester, on the other hand, is more commonly used in protecting group chemistry but lacks the versatility of 4-Octenylboronic acid diethanolamine ester in cross-coupling reactions .
Properties
Molecular Formula |
C12H24BNO2 |
---|---|
Molecular Weight |
225.14 g/mol |
IUPAC Name |
2-[(E)-oct-4-enyl]-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C12H24BNO2/c1-2-3-4-5-6-7-8-13-15-11-9-14-10-12-16-13/h4-5,14H,2-3,6-12H2,1H3/b5-4+ |
InChI Key |
PNDKHUMQENVEGO-SNAWJCMRSA-N |
Isomeric SMILES |
B1(OCCNCCO1)CCC/C=C/CCC |
Canonical SMILES |
B1(OCCNCCO1)CCCC=CCCC |
Origin of Product |
United States |
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